

# A Comprehensive Technical Guide to 3-Bromothiophene-2-carboxaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromothiophene-2-carboxaldehyde

Cat. No.: B1273759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromothiophene-2-carboxaldehyde**, with the IUPAC name 3-bromothiophene-2-carbaldehyde, is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a thiophene ring substituted with a bromine atom and an aldehyde group, offers multiple avenues for chemical modification. This versatility makes it a valuable precursor for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for electronic applications.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectroscopic data, and key applications of **3-bromothiophene-2-carboxaldehyde**, with a particular focus on its role in drug discovery and development.

## Physicochemical and Spectroscopic Data

The fundamental properties of **3-bromothiophene-2-carboxaldehyde** are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.

## Physicochemical Properties

Property	Value	Reference
IUPAC Name	3-bromothiophene-2-carbaldehyde	[1][3]
Synonyms	3-Bromo-2-formylthiophene, 3-bromo-2-thiophenecarbaldehyde	[3]
CAS Number	930-96-1	[3]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrOS	[3]
Molecular Weight	191.05 g/mol	[3]
Appearance	Liquid or Solid	
Density	1.755 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.635	

## Spectroscopic Data Summary

While complete spectra are best sourced from dedicated databases, the following table summarizes the expected and reported key spectroscopic features for the characterization of **3-bromothiophene-2-carboxaldehyde**.

Spectroscopic Technique	Key Features
$^1\text{H}$ NMR	Signals corresponding to the aldehyde proton and two protons on the thiophene ring are expected. The aldehyde proton typically appears as a singlet in the downfield region. The thiophene protons will appear as doublets, with coupling constants characteristic of their positions on the ring.
$^{13}\text{C}$ NMR	Resonances for the five carbon atoms are expected, including the carbonyl carbon of the aldehyde group (typically in the 180-200 ppm range) and the four carbons of the thiophene ring.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected around 1660-1700 $\text{cm}^{-1}$ . C-H stretching and bending vibrations of the thiophene ring will also be present.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of $^{79}\text{Br}$ and $^{81}\text{Br}$ ) will be evident in the molecular ion and bromine-containing fragment peaks.

## Synthesis and Reactivity

**3-Bromothiophene-2-carboxaldehyde** serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of the bromine atom and the aldehyde functional group.

## Synthesis of 3-Bromothiophene-2-carboxaldehyde

A common method for the synthesis of **3-bromothiophene-2-carboxaldehyde** involves the formylation of 3-bromothiophene.

### Experimental Protocol: Formylation of 3-Bromothiophene

- **Preparation:** In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-bromothiophene in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong base, such as n-butyllithium, to effect deprotonation at the 2-position of the thiophene ring.
- **Formylation:** To the resulting lithiated species, add a formylating agent, such as N,N-dimethylformamide (DMF), dropwise while maintaining the low temperature.
- **Work-up:** After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

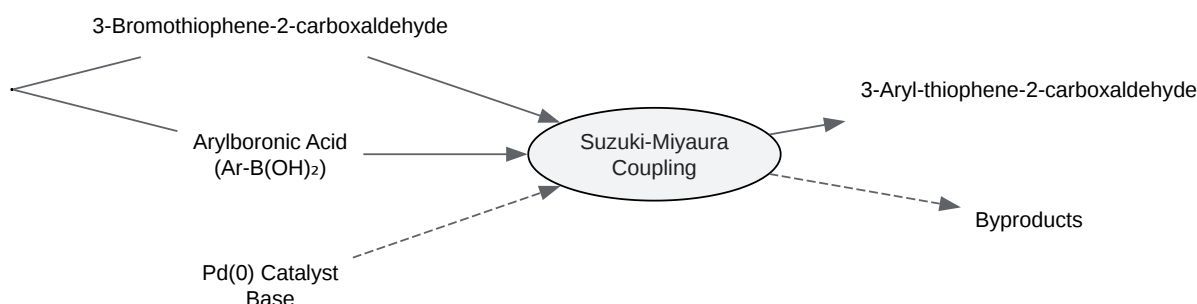
## Key Reactions and Experimental Protocols

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is a powerful method for introducing aryl or heteroaryl substituents.

### Experimental Protocol: Synthesis of 3-Aryl-thiophene-2-carbaldehydes

- **Reaction Setup:** In a Schlenk flask, combine **3-bromothiophene-2-carboxaldehyde** (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd(PPh}_3)_4$ , ~5 mol%), and a base (e.g., sodium carbonate or potassium phosphate, 2 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

- **Reaction Conditions:** Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours, monitoring the progress by TLC.
- **Work-up and Purification:** Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.



[Click to download full resolution via product page](#)

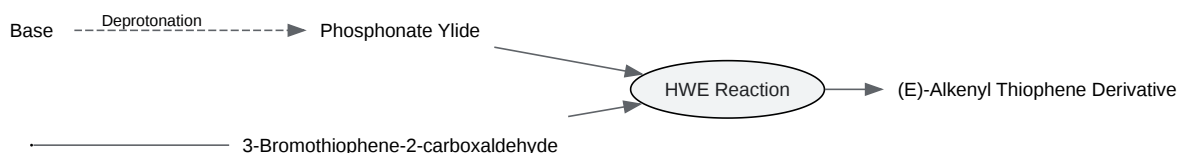
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The aldehyde group at the 2-position can be readily converted to an alkene via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is particularly useful for the stereoselective synthesis of (E)-alkenes.<sup>[4][5]</sup>

#### Experimental Protocol: Synthesis of Alkenyl Thiophene Derivatives

- **Phosphonate Anion Formation:** In a round-bottom flask under an inert atmosphere, suspend a base such as sodium hydride (1.1 equivalents) in an anhydrous solvent like THF. Cool the suspension to 0 °C and slowly add a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents). Stir the mixture until the evolution of hydrogen gas ceases.
- **Reaction with Aldehyde:** To the resulting solution of the phosphonate anion, add a solution of **3-bromothiophene-2-carboxaldehyde** (1 equivalent) in anhydrous THF dropwise at 0 °C.

- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.
- **Work-up and Purification:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.



[Click to download full resolution via product page](#)

Caption: Schematic of the Horner-Wadsworth-Emmons reaction.

## Applications in Drug Development

The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of **3-bromothiophene-2-carboxaldehyde** have shown significant promise in the development of novel therapeutic agents, particularly in oncology.

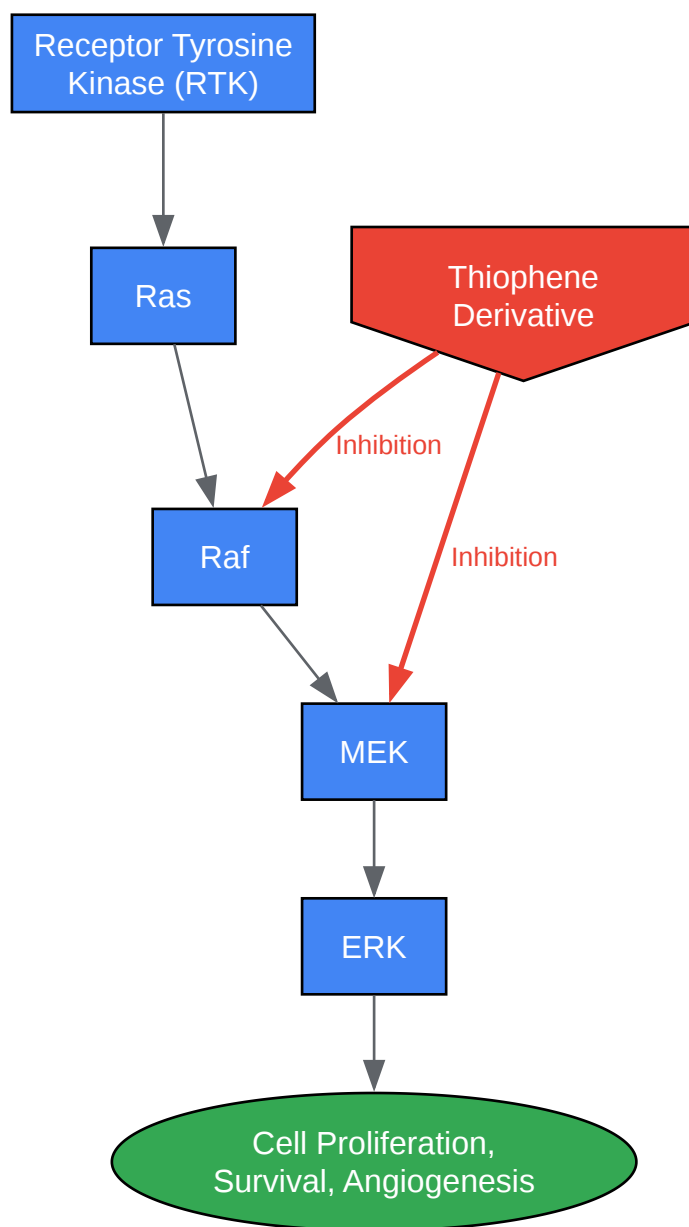
### Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiophene derivatives.<sup>[6][7][8]</sup> The mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases, as well as the disruption of microtubule dynamics.<sup>[2][7]</sup>

Chalcone derivatives synthesized from 3-aryl-thiophene-2-carbaldehydes (which are derived from **3-bromothiophene-2-carboxaldehyde**) have been evaluated for their antiproliferative activity against human colon cancer cell lines, with some compounds showing potent cytotoxic effects.

### Inhibition of Signaling Pathways

Thiophene-based compounds have been identified as inhibitors of various signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt and MAPK signaling pathways, which are critical for cell growth, survival, and angiogenesis.[9] By targeting key kinases within these pathways, thiophene derivatives can effectively halt tumor progression.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

## Safety and Handling

**3-Bromothiophene-2-carboxaldehyde** is classified as an irritant, causing skin and serious eye irritation. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-Bromothiophene-2-carboxaldehyde** is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its dual reactivity allows for the straightforward introduction of molecular diversity, making it an ideal starting point for the development of novel compounds with potential therapeutic applications, particularly in the field of oncology. The detailed protocols and data presented in this guide are intended to support researchers and scientists in harnessing the full potential of this important building block.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Bromothiophene-2-carbaldehyde(930-96-1) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromothiophene-2-carboxaldehyde | C<sub>5</sub>H<sub>3</sub>BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. benthamscience.com [benthamscience.com]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromothiophene-2-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273759#iupac-name-for-3-bromothiophene-2-carboxaldehyde]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)